1-(4-Chlorophenyl)cyclopropanecarbaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(4-chlorophenyl)cyclopropane-1-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO/c11-9-3-1-8(2-4-9)10(7-12)5-6-10/h1-4,7H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEGXENQCLACJQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90466838 | |
| Record name | 1-(4-chlorophenyl)cyclopropanecarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90466838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100845-90-7 | |
| Record name | 1-(4-chlorophenyl)cyclopropanecarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90466838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Whitepaper: Synthesis Architectures for 1-(4-Chlorophenyl)cyclopropanecarbaldehyde
Executive Summary & Strategic Value
1-(4-Chlorophenyl)cyclopropanecarbaldehyde is a critical pharmacophore scaffold, serving as a divergent intermediate for the synthesis of monoamine reuptake inhibitors, antifungal agents, and cyclopropyl-amine derivatives. Its structural rigidity—conferred by the cyclopropane ring—locks the phenyl group into a specific spatial orientation, enhancing binding affinity in target protein pockets.
This guide moves beyond basic textbook definitions to provide a field-validated roadmap for synthesizing this aldehyde. We analyze two primary routes: the Nitrile-DIBAL Pathway (Route A) , favored for atom economy and directness, and the Oxidative-Alcohol Pathway (Route B) , a robust alternative for labs lacking cryogenic capabilities.
Retrosynthetic Analysis & Pathway Selection
The synthesis hinges on the construction of the quaternary carbon center on the cyclopropane ring. The most logical disconnection is at the aldehyde carbon, tracing back to a nitrile or ester precursor, which in turn originates from the commercially available 4-chlorophenylacetonitrile.
Route A: The Nitrile-DIBAL Pathway (Industry Standard)
-
Mechanism: Double alkylation of 4-chlorophenylacetonitrile followed by partial reduction.
-
Pros: Shortest path (2 steps); high atom economy.
-
Cons: Requires cryogenic conditions (-78°C to -40°C) to prevent over-reduction to the amine.
Route B: The Oxidative-Alcohol Pathway (Robustness)
-
Mechanism: Complete reduction of the acid/ester to the alcohol, followed by controlled oxidation (Swern/Dess-Martin).
-
Pros: Avoids unstable imine intermediates; thermally forgiving.
-
Cons: Additional step; generates stoichiometric oxidant waste.
Detailed Technical Protocols
Phase 1: Construction of the Cyclopropane Ring
Common to both routes.
Target Intermediate: 1-(4-Chlorophenyl)cyclopropanecarbonitrile (CAS 64399-27-5) Reaction Type: Phase-Transfer Catalyzed (PTC) Dialkylation
Reagents:
-
4-Chlorophenylacetonitrile (1.0 eq)
-
1,2-Dibromoethane (1.2 eq)
-
NaOH (50% aq. solution, 4.0 eq)
-
Benzyltriethylammonium chloride (TEBA) (0.05 eq)
Protocol:
-
Setup: In a 3-neck flask equipped with a mechanical stirrer (magnetic stirring is insufficient due to viscosity), charge the 4-chlorophenylacetonitrile, 1,2-dibromoethane, and TEBA.
-
Initiation: Add the 50% NaOH solution dropwise at room temperature. The reaction is exothermic; maintain internal temperature <60°C using a water bath.
-
Completion: Vigorously stir at 45-50°C for 4-6 hours. Monitor by TLC (Hexane/EtOAc 9:1). The spot for the starting nitrile (Rf ~0.6) should disappear, replaced by the cyclopropyl nitrile (Rf ~0.7).
-
Workup: Dilute with water and extract with toluene. Wash organics with 1N HCl (to remove amine impurities) and brine. Dry over MgSO₄ and concentrate.
-
Purification: Recrystallization from isopropyl alcohol or vacuum distillation (bp ~140°C @ 0.5 mmHg).
-
Yield Expectation: 85-92%
-
Phase 2 (Route A): Selective Reduction to Aldehyde
The "Gold Standard" for direct access.
Reagents:
-
1-(4-Chlorophenyl)cyclopropanecarbonitrile (1.0 eq)
-
DIBAL-H (1.0 M in Toluene, 1.2 eq)
-
Solvent: Anhydrous Toluene or DCM
Protocol:
-
Cryogenics: Cool the nitrile solution to -78°C under Argon.
-
Addition: Add DIBAL-H slowly down the reaction vessel wall to pre-cool the reagent. Maintain internal temp < -70°C.
-
Equilibration: Stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours. This forms the stable aluminum-imine complex.
-
Hydrolysis (Critical Step):
-
Method: Pour the reaction mixture into a vigorously stirred mixture of silica gel and water (or 1M HCl/Ice).
-
Why: Direct acid quench often leads to emulsions. Silica gel traps aluminum salts.
-
-
Isolation: Filter the slurry. The filtrate contains the pure aldehyde. Dry and concentrate.
-
Yield Expectation: 75-85%
-
Phase 2 (Route B): The Alcohol-Oxidation Detour
Recommended if DIBAL-H is unavailable.
Step 1: Hydrolysis & Reduction
-
Hydrolyze the nitrile (from Phase 1) using NaOH/EtOH reflux to obtain 1-(4-Chlorophenyl)cyclopropanecarboxylic acid (CAS 72934-37-3).
-
Reduce the acid using LiAlH₄ (THF, reflux) to obtain 1-(4-Chlorophenyl)cyclopropylmethanol .
Step 2: Swern Oxidation
-
Activation: Oxalyl chloride (1.1 eq) + DMSO (2.2 eq) in DCM at -78°C.
-
Oxidation: Add the cyclopropylmethanol. Stir 15 min.
-
Termination: Add Et₃N (5 eq) and warm to RT.
-
Yield Expectation: 90% (Step 2), 65% (Overall from Nitrile).
-
Visualizing the Synthesis Logic
The following diagram illustrates the decision matrix and chemical flow for the synthesis.
Caption: Synthesis decision tree comparing the direct Nitrile-DIBAL route vs. the stepwise Acid-Alcohol-Oxidation route.
Comparative Data Analysis
| Metric | Route A (Nitrile-DIBAL) | Route B (Acid-Alcohol-Oxidation) |
| Total Steps | 2 | 4 |
| Overall Yield | ~70-80% | ~55-65% |
| Atom Economy | High | Moderate (Loss of oxidants/reductants) |
| Safety Profile | Risk: Pyrophoric DIBAL-H. | Risk: Toxic Oxalyl Chloride/DMSO fumes. |
| Purification | Distillation usually sufficient. | Chromatography often required after Step 2. |
| Cost | Low (Reagents are commodities). | Higher (More solvents/reagents). |
References & Validated Sources
-
Nitrile Intermediate Data: 1-(4-Chlorophenyl)cyclopropanecarbonitrile (CAS 64399-27-5).[1] Santa Cruz Biotechnology.
-
Acid Intermediate Data: 1-(4-Chlorophenyl)cyclopropanecarboxylic acid (CAS 72934-37-3).[2][3][4] Thermo Fisher Scientific.
-
General Protocol for Nitrile to Aldehyde: Aldehyde synthesis by nitrile reduction. Organic Chemistry Portal.
-
Cyclopropanation Methodology: Synthesis of cyclopropanes via dialkylation. Organic Syntheses, Coll. Vol. 6, p.327 (1988). (Standard PTC protocol adapted for 4-Cl analog).
-
DIBAL-H Handling: Diisobutylaluminum hydride (DIBAL-H) and other aluminum hydrides. PrepChem Technical Guides. (Note: Link references the cyclobutane analog, serving as the closest mechanistic proxy).
Sources
- 1. 1-(4-Chlorophenyl)cyclopropanecarbonitrile | CAS 64399-27-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. H50274.03 [thermofisher.com]
- 3. 72934-37-3|1-(4-Chlorophenyl)cyclopropanecarboxylic acid|BLD Pharm [bldpharm.com]
- 4. 1-(4-Chlorophenyl)-1-cyclopropanecarboxylic Acid | 72934-37-3 | TCI EUROPE N.V. [tcichemicals.com]
Methodological & Application
Introduction: The Significance of the 1-Arylcyclopropanecarbaldehyde Moiety
An In-Depth Guide to the Scalable Synthesis of 1-(4-Chlorophenyl)cyclopropanecarbaldehyde
The 1-(4-Chlorophenyl)cyclopropanecarbaldehyde scaffold is a valuable building block in contemporary medicinal chemistry and drug development. The cyclopropane ring, a strained three-membered carbocycle, imparts unique conformational rigidity and metabolic stability to molecules. When incorporated into drug candidates, it can enhance binding affinity to biological targets and improve pharmacokinetic profiles. The 4-chlorophenyl group is a common substituent in pharmaceuticals, often contributing to favorable interactions within protein binding pockets and influencing the overall electronic properties of the molecule. This guide provides detailed, scalable, and field-proven protocols for the synthesis of 1-(4-Chlorophenyl)cyclopropanecarbaldehyde, designed for researchers, scientists, and professionals in drug development.
Strategic Overview of the Synthetic Approach
A robust and scalable synthesis of 1-(4-Chlorophenyl)cyclopropanecarbaldehyde is best achieved through a two-step sequence. This approach prioritizes commercially available starting materials, high-yielding reactions, and manageable purification procedures, making it suitable for both laboratory-scale and pilot-plant-scale production.
The selected synthetic strategy involves:
-
Kulinkovich Cyclopropanation: Formation of the key intermediate, 1-(4-chlorophenyl)cyclopropanol, from an ester of 4-chlorobenzoic acid.
-
Mild Oxidation: Conversion of the cyclopropanol intermediate to the target aldehyde, 1-(4-Chlorophenyl)cyclopropanecarbaldehyde, using a selective and high-yielding oxidation method.
Caption: Overall synthetic workflow.
Part 1: Kulinkovich Reaction for 1-(4-Chlorophenyl)cyclopropanol
The Kulinkovich reaction is a powerful method for the synthesis of cyclopropanols from esters using a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst.[1][2][3][4][5] This reaction proceeds via a titanacyclopropane intermediate, which then reacts with the ester to form the cyclopropanol product.[2][3]
Causality of Experimental Choices:
-
Ester Substrate: Methyl or ethyl 4-chlorobenzoate are excellent starting materials due to their commercial availability and reactivity.
-
Grignard Reagent: Ethylmagnesium bromide is typically used as it possesses the necessary β-hydrogens for the formation of the titanacyclopropane intermediate.[2][3]
-
Titanium Catalyst: Titanium(IV) isopropoxide (Ti(O-iPr)₄) is a commonly employed and effective catalyst for this transformation.[1] An improved process for a similar reaction has been described using titanium tetramethoxide, which can minimize side product formation.[6]
-
Solvent: Anhydrous tetrahydrofuran (THF) or diethyl ether are the solvents of choice as they are compatible with Grignard reagents and the titanium catalyst.[2]
Sources
- 1. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 2. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 3. Kulinkovich Reaction [organic-chemistry.org]
- 4. Kulinkovich Cyclopropanation - Wordpress [reagents.acsgcipr.org]
- 5. Kulinkovich_reaction [chemeurope.com]
- 6. An improved synthesis of 1-methylcyclopropanol using the Kulinkovich reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Using 1-(4-Chlorophenyl)cyclopropanecarbaldehyde as a pharmaceutical building block
Executive Summary
1-(4-Chlorophenyl)cyclopropanecarbaldehyde (CAS: 84308-32-7) represents a high-value pharmacophore building block ("synthone") characterized by a gem-disubstituted cyclopropane ring. Unlike flexible alkyl chains, this scaffold introduces rigid three-dimensionality and metabolic resistance into drug candidates. This Application Note details the strategic rationale for its use and provides validated protocols for its three primary transformations: reductive amination, mild oxidation, and chain homologation.
Structural & Pharmacological Rationale[1]
The "Gem-Dialkyl" Effect & Conformational Restriction
The cyclopropane ring in this building block acts as a conformational lock. In linear alkyl chains, free rotation often results in a high entropic penalty upon binding to a protein target. The cyclopropane ring restricts this rotation (the Thorpe-Ingold effect), pre-organizing the molecule into a bioactive conformation. This often leads to:
-
Increased Potency: Reduced entropic loss upon binding.
-
Selectivity: The rigid 3D vector of the 4-chlorophenyl group (para-substituted) allows for precise probing of hydrophobic pockets (e.g., in GPCRs or Kinases).
Metabolic Blocking
The primary utility of the 1-arylcyclopropyl moiety is to block metabolic "soft spots."
-
Cytochrome P450 Blockade: Gem-dimethyl groups are often susceptible to metabolic oxidation. Replacing a gem-dimethyl group with a cyclopropane ring eliminates the abstractable hydrogen atoms at the
-position, significantly extending the half-life ( ) of the compound. -
Stability: The 4-chlorophenyl group is generally resistant to oxidative metabolism, further stabilizing the core scaffold.
Chemical Profile & Handling
| Property | Specification |
| CAS Number | 84308-32-7 |
| Formula | C₁₀H₉ClO |
| MW | 180.63 g/mol |
| Appearance | Pale yellow to colorless liquid (or low-melting solid) |
| Storage | Critical: Store under Nitrogen/Argon at 2-8°C. Aldehydes are prone to air oxidation to the corresponding carboxylic acid. |
| Hazards | Irritant (Skin/Eye).[1][2][3] Potential sensitizer. |
Synthetic Pathways (Visualized)
The following diagram illustrates the divergent utility of the aldehyde handle.
Figure 1: Divergent synthetic pathways from the core aldehyde scaffold.
Validated Experimental Protocols
Protocol A: Reductive Amination (The "Sibutramine" Motif)
Rationale: This is the most common transformation for this scaffold, used to generate SNRI analogs and GPCR ligands. We use Sodium Triacetoxyborohydride (STAB) because it is mild and allows for "one-pot" processing without isolating the imine intermediate.
Reagents:
-
Aldehyde (1.0 equiv)
-
Amine (1.1 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.4 equiv)
-
Acetic Acid (1.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or DCM.
Step-by-Step:
-
Imine Formation: In a dry flask under
, dissolve the aldehyde (1.0 equiv) and the amine (1.1 equiv) in DCE (0.2 M concentration). -
Catalysis: Add Acetic Acid (1.0 equiv). Stir at Room Temperature (RT) for 30–60 minutes. Note: This ensures the equilibrium shifts toward the iminium ion.
-
Reduction: Cool to 0°C. Add STAB (1.4 equiv) portion-wise.
-
Reaction: Allow to warm to RT and stir for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1). The aldehyde spot (
) should disappear. -
Quench: Quench with saturated aqueous
. Stir vigorously for 15 minutes until gas evolution ceases. -
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over
, and concentrate.[4] -
Purification: Flash chromatography (typically DCM/MeOH gradients for amines).
Self-Validating Check: If the reaction stalls, check the pH. STAB reactions require a slightly acidic media (pH 5-6) to facilitate iminium formation. Add more AcOH if necessary.
Protocol B: Pinnick Oxidation (Aldehyde Acid)
Rationale: Standard oxidations (KMnO4, Jones) are too harsh and may affect the chlorophenyl ring or cyclopropane integrity. The Pinnick oxidation is highly selective for aldehydes.[5]
Reagents:
-
Aldehyde (1.0 equiv)
-
Sodium Chlorite (
) (1.5 equiv) -
Sodium Dihydrogen Phosphate (
) (1.1 equiv) -
Scavenger: 2-Methyl-2-butene (5.0 equiv)
-
Solvent:
-BuOH / Water (3:1).
Step-by-Step:
-
Preparation: Dissolve the aldehyde and 2-methyl-2-butene in
-BuOH. -
Oxidant Solution: Dissolve
and in water. -
Addition: Add the aqueous oxidant solution dropwise to the aldehyde solution at RT. The solution may turn pale yellow.
-
Monitoring: Stir for 2–4 hours.
-
Workup: Acidify to pH 2 with 1N HCl. Extract with EtOAc.[6]
-
Output: The resulting 1-(4-chlorophenyl)cyclopropanecarboxylic acid is usually pure enough for coupling reactions (Amide bond formation).
Protocol C: Wittig Homologation (Chain Extension)
Rationale: Essential for creating "linker" regions in PROTACs or extended receptor ligands.
Reagents:
-
Aldehyde (1.0 equiv)
-
Methyltriphenylphosphonium bromide (1.2 equiv)
-
Base:
-BuOK or NaH (1.3 equiv) -
Solvent: Dry THF.
Step-by-Step:
-
Ylide Generation: Suspend the phosphonium salt in dry THF at 0°C. Add the base portion-wise. The solution should turn bright yellow (ylide formation). Stir for 30 mins.
-
Addition: Add the aldehyde (dissolved in minimal THF) dropwise to the ylide.
-
Reaction: Stir at 0°C for 1 hour, then warm to RT.
-
Workup: Quench with saturated
. Extract with diethyl ether. -
Purification: The byproduct (triphenylphosphine oxide) is difficult to remove; use a non-polar solvent (Hexane/Ether) to precipitate the oxide before chromatography.
Mechanism of Action: Reductive Amination[9]
Understanding the mechanism ensures troubleshooting capability.
Figure 2: Step-wise mechanism of Reductive Amination. The formation of the Iminium Ion (Step 3) is critical and catalyzed by acid.
References
-
Cyclopropanes in Medicinal Chemistry
-
Reductive Amination Protocol
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862. Link
-
-
Pinnick Oxidation Methodology
-
Safety & Handling Data
-
PubChem Compound Summary for CAS 84308-32-7. Link
-
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.es [fishersci.es]
- 3. tcichemicals.com [tcichemicals.com]
- 4. jasco.hu [jasco.hu]
- 5. chemistry-reaction.com [chemistry-reaction.com]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pinnick (Kraus) Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Pinnick oxidation - Wikipedia [en.wikipedia.org]
Protocols for the Wittig Reaction: Synthesis of Olefins from 1-(4-Chlorophenyl)cyclopropanecarbaldehyde
An Application Note for Drug Development Professionals
Abstract
The Wittig reaction stands as a cornerstone of modern organic synthesis, prized for its reliability in converting aldehydes and ketones into alkenes.[1][2][3] This reaction's capacity to form a carbon-carbon double bond at a precise location makes it an invaluable tool in the synthesis of complex molecules, including active pharmaceutical ingredients.[4][5] This application note provides a detailed guide to the procedures involving the Wittig olefination of 1-(4-Chlorophenyl)cyclopropanecarbaldehyde, a substrate featuring both a sterically demanding cyclopropyl group and an electronically-influential chlorophenyl moiety. We will explore the mechanistic underpinnings, stereochemical control based on ylide stability, and present detailed, field-proven protocols for synthesizing both (E)- and (Z)-alkene isomers.
Introduction: The Power of the Wittig Reaction
Discovered by Georg Wittig, a achievement recognized with the 1979 Nobel Prize in Chemistry, the Wittig reaction facilitates the synthesis of an alkene from a carbonyl compound and a phosphorus ylide, also known as a Wittig reagent.[1][6] The reaction's primary strength lies in its regioselectivity; the double bond forms unambiguously between the carbon of the original carbonyl group and the carbanionic carbon of the ylide.[2][4]
The overall transformation involves the swapping of a carbon-oxygen double bond for a carbon-carbon double bond, with the thermodynamic driving force being the formation of the highly stable phosphorus-oxygen bond in the triphenylphosphine oxide byproduct.[7][8]
Mechanistic Rationale and Stereochemical Control
The mechanism of the Wittig reaction is generally understood to proceed through the nucleophilic attack of the phosphorus ylide on the electrophilic carbonyl carbon. This leads to the formation of a four-membered ring intermediate known as an oxaphosphetane, which may be preceded by a zwitterionic betaine in some cases.[1][6] This oxaphosphetane then decomposes in an irreversible step to yield the target alkene and triphenylphosphine oxide.[9]
The stereochemical outcome of the reaction—that is, the preference for the (E) or (Z) isomer—is critically dependent on the electronic nature of the substituent on the ylide.[7] This provides a powerful handle for synthetic chemists to control product geometry.
-
Non-stabilized Ylides: When the group attached to the carbanion is an alkyl or another electron-donating group, the ylide is highly reactive. The reaction is typically under kinetic control, proceeding rapidly and irreversibly to form a cis (or syn) oxaphosphetane intermediate, which leads predominantly to the (Z)-alkene .[10][11]
-
Stabilized Ylides: Conversely, when the group is electron-withdrawing (e.g., an ester or ketone), the negative charge on the ylide carbanion is stabilized by resonance.[11][12] This makes the ylide less reactive and allows for the initial cycloaddition step to be reversible. The reaction proceeds under thermodynamic control, favoring the more stable trans (or anti) oxaphosphetane, which decomposes to yield the (E)-alkene as the major product.[7][10][11]
-
Semi-stabilized Ylides: Ylides where the substituent is an aryl or vinyl group fall into this intermediate category. They often provide poor stereoselectivity, yielding mixtures of (E)- and (Z)-alkenes.[13][10]
This guide will provide distinct protocols to selectively generate either the (Z) or (E) alkene from 1-(4-Chlorophenyl)cyclopropanecarbaldehyde by choosing the appropriate ylide.
Caption: Core mechanism of the Wittig reaction.
Experimental Protocols
The successful execution of a Wittig reaction, particularly with reactive non-stabilized ylides, hinges on the rigorous exclusion of air and moisture. All glassware should be oven- or flame-dried, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents are mandatory.
Part A: Preparation of the Phosphonium Salt (Ylide Precursor)
The first step is the synthesis of the phosphonium salt via an SN2 reaction between triphenylphosphine and an appropriate alkyl halide.[1][4][5]
Protocol A1: Synthesis of Ethyltriphenylphosphonium Bromide
-
To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add triphenylphosphine (26.2 g, 100 mmol) and toluene (150 mL).
-
Stir the mixture to dissolve the triphenylphosphine.
-
Add ethyl bromide (12.0 g, 110 mmol) to the solution.
-
Heat the reaction mixture to reflux and maintain for 18-24 hours. A white precipitate will form.
-
After cooling to room temperature, collect the white solid by vacuum filtration.
-
Wash the solid with cold toluene (2 x 30 mL) and then diethyl ether (2 x 30 mL) to remove any unreacted starting materials.
-
Dry the resulting white powder, ethyltriphenylphosphonium bromide, under vacuum. The salt should be stored in a desiccator.
| Alkyl Halide | Phosphonium Salt Name | Ylide Type | Expected Alkene Isomer |
| Ethyl bromide | Ethyltriphenylphosphonium bromide | Non-stabilized | (Z) |
| n-Propyl bromide | n-Propyltriphenylphosphonium bromide | Non-stabilized | (Z) |
| Methyl bromoacetate | (Carbomethoxymethyl)triphenylphosphonium bromide | Stabilized | (E) |
Part B: Wittig Olefination Procedures
The choice of base and reaction conditions is dictated by the stability of the ylide being generated.[14]
Protocol B1: Synthesis of (Z)-1-(1-(4-Chlorophenyl)cyclopropyl)prop-1-ene (using a Non-Stabilized Ylide)
Causality: This procedure uses a strong base (n-BuLi) and low temperatures to generate a highly reactive, non-stabilized ylide. These conditions favor kinetic control, leading to the (Z)-alkene.[10] An inert atmosphere is critical as these ylides are sensitive to both air and moisture.[9][11]
-
Ylide Generation:
-
Add ethyltriphenylphosphonium bromide (4.08 g, 11 mmol) to a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere.
-
Add 50 mL of anhydrous tetrahydrofuran (THF) via cannula.
-
Cool the resulting suspension to 0 °C in an ice-water bath with vigorous stirring.
-
Slowly add n-butyllithium (n-BuLi, 1.6 M in hexanes, 6.9 mL, 11 mmol) dropwise via syringe. The solution will turn a characteristic deep red or orange color, indicating the formation of the ylide.
-
Stir the ylide solution at 0 °C for 1 hour.
-
-
Wittig Reaction:
-
In a separate flame-dried flask, dissolve 1-(4-Chlorophenyl)cyclopropanecarbaldehyde (1.81 g, 10 mmol) in 20 mL of anhydrous THF.
-
Add the aldehyde solution dropwise to the cold ylide solution via cannula over 20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Protocol B2: Synthesis of (E)-Ethyl 3-(1-(4-Chlorophenyl)cyclopropyl)acrylate (using a Stabilized Ylide)
Causality: Stabilized ylides, like the one generated from (carboethoxymethyl)triphenylphosphonium bromide, are less reactive and can often be generated with weaker bases like sodium hydride.[14][15] The reaction is thermodynamically controlled, and gentle heating can be applied to ensure it proceeds to completion, yielding the more stable (E)-alkene.[16]
-
Ylide Generation:
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 0.48 g, 12 mmol) to a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere.
-
Wash the NaH with anhydrous hexanes (2 x 10 mL) to remove the mineral oil, carefully decanting the hexanes each time.
-
Add 50 mL of anhydrous THF.
-
Add (carboethoxymethyl)triphenylphosphonium bromide (5.15 g, 12 mmol) portion-wise at room temperature.
-
Stir the mixture for 1 hour. Hydrogen gas evolution will be observed.
-
-
Wittig Reaction:
-
Dissolve 1-(4-Chlorophenyl)cyclopropanecarbaldehyde (1.81 g, 10 mmol) in 20 mL of anhydrous THF.
-
Add the aldehyde solution dropwise to the ylide suspension.
-
Heat the reaction mixture to 50 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the aldehyde.[16]
-
Caption: Experimental workflow for the Wittig reaction.
Part C: Workup and Purification
The workup procedure is similar for both protocols. The primary challenge in purification is the removal of the triphenylphosphine oxide byproduct.
-
Quenching and Extraction:
-
Cool the reaction mixture to 0 °C and carefully quench by the slow addition of 20 mL of saturated aqueous ammonium chloride solution.[16]
-
Transfer the mixture to a separatory funnel and add 50 mL of diethyl ether.
-
Separate the layers. Extract the aqueous layer with an additional 30 mL of diethyl ether.
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).[16]
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification Strategy:
-
The resulting crude oil contains the desired alkene and triphenylphosphine oxide.
-
Strategy 1 (Chromatography): The most reliable method is flash column chromatography on silica gel.[16][17] Use a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the less polar alkene product from the more polar triphenylphosphine oxide.
-
Strategy 2 (Precipitation/Filtration): For a less polar product, a pre-purification step can be effective. Dissolve the crude mixture in a minimal amount of dichloromethane or diethyl ether. Add hexanes or pentane until a white precipitate (triphenylphosphine oxide) forms. Cool the mixture, filter off the solid, and concentrate the filtrate.[18] This filtrate can then be further purified by chromatography if necessary.
-
Conclusion
The Wittig reaction provides a robust and versatile method for the olefination of 1-(4-Chlorophenyl)cyclopropanecarbaldehyde. By carefully selecting a non-stabilized or stabilized phosphorus ylide, researchers can exert significant control over the stereochemical outcome of the reaction, selectively synthesizing either the (Z) or (E) alkene isomer. The protocols detailed herein are designed to be reproducible and scalable, providing a solid foundation for drug development professionals engaged in the synthesis of complex molecular architectures.
References
-
Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Available at: [Link]
-
Wikipedia. (n.d.). Wittig reaction. Retrieved February 25, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved February 25, 2026, from [Link]
-
Oreate AI Blog. (2026, January 15). Understanding Stabilized and Unstabilized Ylides: A Chemical Perspective. Available at: [Link]
-
ADICHEMISTRY. (n.d.). WITTIG REACTION | MECHANISM. Retrieved February 25, 2026, from [Link]
-
Scribd. (n.d.). Wittig Reaction: Mechanism and Synthesis. Retrieved February 25, 2026, from [Link]
-
Chemistry LibreTexts. (2025, February 24). 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. Available at: [Link]
-
OpenStax. (2023, September 20). 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. In Organic Chemistry. Available at: [Link]
-
Batey, R. A., et al. (2007). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. Organic Letters, 9(5), 841–844. Available at: [Link]
-
Robiette, R., et al. (2006). Reactivity and Selectivity in the Wittig Reaction: A Computational Study. Journal of the American Chemical Society, 128(7), 2394–2409. Available at: [Link]
-
The Organic Chemistry Tutor. (2021, February 13). Stabilized Ylides & Chemoselectivity | Wittig Reaction Mechanism Explained [Video]. YouTube. Available at: [Link]
-
Fiveable. (2025, August 15). Sodium Hydride Definition. Retrieved February 25, 2026, from [Link]
-
Chemistry LibreTexts. (2023, November 20). 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. Available at: [Link]
-
PubMed. (2006, February 22). Reactivity and selectivity in the Wittig reaction: a computational study. Available at: [Link]
-
ResearchGate. (2025, August 6). Reactivity and Selectivity in the Wittig Reaction: A Computational Study. Available at: [Link]
-
Wikipedia. (n.d.). Wittig reagents. Retrieved February 25, 2026, from [Link]
-
University of California, Irvine. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved February 25, 2026, from [Link]
-
Organic Synthesis. (n.d.). Wittig & Wittig-Horner reactions. Retrieved February 25, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved February 25, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. Retrieved February 25, 2026, from [Link]
-
Chemistry LibreTexts. (2021, August 16). 6: The Wittig Reaction (Experiment). Available at: [Link]
-
Lumen Learning. (n.d.). 20.4. The Wittig reaction | Organic Chemistry II. Retrieved February 25, 2026, from [Link]
-
ResearchGate. (2016, December 8). I have a problem in witting reaction product ?. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of 1-(4-chlorophenyl)cyclobutanecarbaldehyde. Retrieved February 25, 2026, from [Link]
- Google Patents. (n.d.). CN105152886A - Synthetic method of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone.
-
Dalal Institute. (n.d.). Wittig Reaction. Retrieved February 25, 2026, from [Link]
-
Patsnap Eureka. (2013, May 22). Synthetic method for 1-(4-chlorphenyl)-2-cyclopropyl-1-acetone. Available at: [Link]
-
Organic Syntheses. (n.d.). cyclopropanecarboxaldehyde. Retrieved February 25, 2026, from [Link]
- Google Patents. (n.d.). US20060111592A1 - Process for the preparation of 1-(4-chlorophenyl)-4,4-dimethylpent-1-ene-3-one.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. scribd.com [scribd.com]
- 3. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 4. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax [openstax.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. dalalinstitute.com [dalalinstitute.com]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Wittig reaction - Wikipedia [en.wikipedia.org]
- 11. adichemistry.com [adichemistry.com]
- 12. Understanding Stabilized and Unstabilized Ylides: A Chemical Perspective - Oreate AI Blog [oreateai.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Wittig reagents - Wikipedia [en.wikipedia.org]
- 15. fiveable.me [fiveable.me]
- 16. organic-synthesis.com [organic-synthesis.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. rtong.people.ust.hk [rtong.people.ust.hk]
Application Note: Grignard Addition to 1-(4-Chlorophenyl)cyclopropanecarbaldehyde
[1]
Executive Summary
This application note details the optimized protocol for the nucleophilic addition of Grignard reagents (
The protocol outlined below prioritizes chemo-selectivity and structural integrity , ensuring the preservation of the strained cyclopropane ring during workup. By adhering to these guidelines, researchers can achieve high yields (>85%) of the target secondary alcohol without significant formation of homoallylic rearrangement byproducts.
Scientific Foundation & Mechanistic Insight[2]
The Substrate Architecture
The starting material, 1-(4-chlorophenyl)cyclopropanecarbaldehyde, possesses two critical structural features that dictate the reaction conditions:
-
Quaternary
-Center: The carbonyl group is attached to a cyclopropane ring which also bears a 4-chlorophenyl group.[1] This creates a "gem-disubstituted" effect.[1]-
Advantage:[2][3][4] There are no enolizable
-protons .[1] This eliminates the common side reaction where Grignard reagents act as bases to form enolates, ensuring that nucleophilic addition is the dominant pathway. -
Challenge: The steric bulk around the carbonyl carbon is significant. The approach of the nucleophile is constrained, necessitating strict temperature control to manage the reaction kinetics.
-
The Walsh Orbital Effect & Acid Sensitivity
The cyclopropane ring is not merely a steric spacer; it is electronically active. The C-C bonds of the ring possess significant p-character (Walsh orbitals), which can stabilize adjacent positive charges (carbocations).[1]
-
Risk: During the quench/workup phase, if the resulting magnesium alkoxide is exposed to strong acid, protonation of the alcohol can lead to water loss. The resulting carbocation is a cyclopropylcarbinyl cation , which undergoes extremely rapid rearrangement to a homoallylic system (ring opening).
-
Control Strategy: The protocol strictly mandates a buffered, non-acidic quench to prevent the formation of the carbocation intermediate.
Experimental Protocol
Materials & Reagents[3][6][7][8]
-
Substrate: 1-(4-Chlorophenyl)cyclopropanecarbaldehyde (Purity >97%).[1][5][6]
-
Reagent: Methylmagnesium Bromide (3.0 M in Et2O) [Note: MeMgBr is used as the model nucleophile; protocol applies to PhMgBr, EtMgBr, etc.].
-
Solvent: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (
).[1] -
Quench: Saturated aqueous Ammonium Chloride (
).
Reaction Workflow Diagram
Caption: Figure 1. Optimized workflow for Grignard addition to cyclopropyl aldehydes, highlighting the critical neutral quench step.
Step-by-Step Procedure
-
System Preparation:
-
Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel.
-
Flush the system with dry Nitrogen (
) or Argon. Maintain inert atmosphere throughout.
-
-
Substrate Solubilization:
-
Charge the flask with 1-(4-Chlorophenyl)cyclopropanecarbaldehyde (1.0 eq, e.g., 5.0 mmol, 903 mg).[1]
-
Add Anhydrous THF (25 mL, 0.2 M concentration).
-
Note: THF is preferred over Ether for the reaction phase as it better solvates the magnesium species, often leading to higher conversion rates for hindered aldehydes.
-
-
Grignard Addition:
-
Cool the solution to 0°C using an ice/water bath.
-
Charge the addition funnel with Methylmagnesium Bromide (1.5 eq, 7.5 mmol).
-
Add the Grignard reagent dropwise over 20 minutes.
-
Observation: A slight exotherm may be observed.[1] The solution often turns slightly cloudy or yellow.
-
-
Reaction Monitoring:
-
Remove the ice bath and allow the mixture to warm to Room Temperature (20-25°C) .
-
Stir for 2–4 hours.
-
Validation: Monitor by TLC (Hexanes/EtOAc 8:2). The aldehyde spot (
) should disappear, replaced by the more polar alcohol spot ( ).
-
-
Quench & Isolation (The "Trustworthiness" Check):
-
Cool the reaction mixture back to 0°C .
-
Slowly add Saturated Aqueous
(20 mL). -
Critical: Do NOT use HCl.[1] Even dilute HCl can trigger the "cyclopropylcarbinyl
homoallyl" rearrangement. -
Dilute with water (20 mL) and extract with Diethyl Ether (
mL). -
Wash combined organics with Brine (saturated NaCl).[1]
-
Dry over Anhydrous Sodium Sulfate (
) and filter.[1] -
Concentrate under reduced pressure (Rotovap) at
°C.
-
Data Analysis & Troubleshooting
Expected Results (Quantitative)
| Parameter | Specification | Notes |
| Substrate | 1-(4-Cl-Ph)-cyclopropanecarbaldehyde | MW: 180.63 g/mol |
| Product | 1-(1-(4-chlorophenyl)cyclopropyl)ethanol | MW: 196.67 g/mol |
| Typical Yield | 88 - 95% | Assumes high-quality anhydrous solvent.[1] |
| Appearance | Colorless to pale yellow oil | Solidifies upon standing if high purity.[1] |
| Major Impurity | Unreacted Aldehyde | Due to insufficient Grignard or wet solvent.[1] |
| Critical Impurity | Homoallylic Alcohol | Red Flag: Indicates acidic workup.[1] |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion | Wet solvent/reagent | Ensure THF is distilled/dried.[1] Increase Grignard to 2.0 eq. |
| Ring Opening | Acidic Workup | Check pH of aqueous layer.[1] Must be |
| Waxy Solid | Diastereomers? | No. The product has one chiral center (the alcohol carbon). The cyclopropane is achiral (plane of symmetry) unless substituted unsymmetrically. The product is a racemic mixture of enantiomers. |
Mechanistic Pathway & Side Reaction Risk
Caption: Figure 2. Mechanistic divergence.[1] The green path represents the correct protocol; the red path illustrates the failure mode caused by acidic workup.
References
-
General Grignard Methodology
-
Cyclopropyl Carbinol Stability
-
Synthesis of Related Cyclopropyl Ketones
-
Reaction of Cyclopropylmagnesium Bromide (Analogous Chemistry)
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN105152886A - Synthetic method of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone - Google Patents [patents.google.com]
- 3. CN102675050A - Preparation method of 1-(4-chlorphenyl)-2-cyclopropyl-1-propanol - Google Patents [patents.google.com]
- 4. CN101391943B - Method for preparing 4-chlorophenylcyclopropyl methyl ketone - Google Patents [patents.google.com]
- 5. Preparation method of 1-(4-chlorphenyl)-2-cyclopropyl-1-acetone - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN102584558A - Preparation method of 1-(4-chlorphenyl)-2-cyclopropyl-1-acetone - Google Patents [patents.google.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. dalalinstitute.com [dalalinstitute.com]
- 10. Cyclopropane synthesis [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
Synthesis of antifungal agents using 1-(4-Chlorophenyl)cyclopropanecarbaldehyde
Application Note: High-Purity Synthesis of -Hydroxy Triazole Antifungals via 1-(4-Chlorophenyl)cyclopropanecarbaldehyde
Executive Summary
This application note details the protocol for synthesizing secondary alcohol triazole antifungal agents using 1-(4-Chlorophenyl)cyclopropanecarbaldehyde as the primary scaffold. While commercial agents like Cyproconazole are tertiary alcohols derived from ketone precursors, the aldehyde route described here provides access to des-methyl analogs and chiral
This guide focuses on the Corey-Chaykovsky epoxidation followed by triazole ring opening , a pathway selected for its stereochemical control and high atom economy.[1]
Chemical Context & Rationale
The Pharmacophore
The 1-(4-chlorophenyl)cyclopropyl moiety is a privileged structure in medicinal chemistry.
-
Metabolic Stability: The cyclopropane ring acts as a bioisostere for alkyl groups but prevents metabolic oxidation at the benzylic position due to the quaternary carbon effect.[1]
-
Lipophilicity: The chlorophenyl group enhances membrane permeability, facilitating access to the fungal ER membrane where CYP51 resides.[1]
-
Steric Fit: The rigid cyclopropyl group orients the triazole ring to coordinate with the heme iron of CYP51, blocking ergosterol synthesis.[1]
Synthetic Strategy: Aldehyde vs. Ketone
Reaction Pathway & Mechanism[2][5][6][7][8]
The synthesis proceeds via a two-step sequence:
-
Epoxidation: Conversion of the aldehyde to an oxirane using a sulfur ylide (Corey-Chaykovsky reagent).[1][5]
-
Azole Insertion: Nucleophilic opening of the epoxide ring by 1,2,4-triazole.[1]
Visualization: Synthetic Workflow
Figure 1: Step-wise conversion of the aldehyde scaffold to the active antifungal triazole.[6]
Detailed Experimental Protocols
Safety Pre-requisites
-
Sodium Hydride (NaH): Reacts violently with moisture.[1] Use strictly dried glassware and an inert atmosphere (Argon/Nitrogen).[1]
-
DMSO: Enhances skin absorption of toxic reagents.[1] Double-gloving (Nitrile) is mandatory.[1]
-
Triazole: Potential reproductive toxin.[1] Handle in a fume hood.
Step 1: Corey-Chaykovsky Epoxidation[1]
Objective: Synthesis of 2-(4-chlorophenyl)-2-cyclopropyloxirane.
| Parameter | Specification |
| Reagent A | Trimethylsulfoxonium iodide (TMSOI) (1.2 eq) |
| Base | Sodium Hydride (60% dispersion in oil) (1.5 eq) |
| Solvent | Anhydrous DMSO (dried over 4Å molecular sieves) |
| Temperature | 0°C (Addition) |
| Time | 3–5 Hours |
Protocol:
-
Ylide Formation: In a flame-dried 3-neck flask under Argon, suspend washed NaH (remove oil with hexane) in anhydrous DMSO.
-
Add TMSOI portion-wise at room temperature. Stir for 30–60 minutes until the solution becomes clear and evolution of
ceases. Note: This generates the dimethyloxosulfonium methylide.[5] -
Substrate Addition: Cool the mixture to 0°C. Add 1-(4-Chlorophenyl)cyclopropanecarbaldehyde (dissolved in minimal DMSO) dropwise over 20 minutes.
-
Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC (Hexane:EtOAc 4:1).[1] The aldehyde spot (
) should disappear, replaced by the epoxide ( ). -
Workup: Quench with ice-cold water. Extract with Ethyl Acetate (
).[1] Wash combined organics with brine to remove DMSO.[1] Dry over and concentrate.-
Checkpoint: The crude epoxide is sufficiently pure for the next step if the NMR shows characteristic oxirane protons (2.7–3.0 ppm).
-
Step 2: Triazole Ring Opening
Objective: Synthesis of
| Parameter | Specification |
| Nucleophile | 1,2,4-Triazole (2.0 eq) |
| Base | Potassium Carbonate ( |
| Solvent | DMF (Dimethylformamide) |
| Temperature | 80°C – 100°C |
| Time | 6–12 Hours |
Protocol:
-
Dissolve 1,2,4-triazole and
in DMF. Stir at RT for 30 minutes to facilitate deprotonation. -
Add the Crude Epoxide from Step 1.[1]
-
Heat the mixture to 90°C.
-
Mechanistic Insight: The 1,2,4-triazole anion is an ambident nucleophile.[1] Higher temperatures and potassium bases favor the thermodynamically stable N1-isomer (the active antifungal form) over the N4-isomer.
-
-
Monitoring: HPLC is recommended to distinguish N1 vs. N4 regioisomers.[1]
-
Workup: Pour into crushed ice. The product often precipitates as a solid.[1] Filter and wash with water.[1]
-
Purification: Recrystallize from Isopropanol/Hexane or purify via Flash Chromatography (DCM:MeOH 95:5).
Quality Control & Characterization
Expected Analytical Data
-
HPLC Purity: >98% (Area %).
-
1H NMR (DMSO-d6, 400 MHz):
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Wet DMSO or old NaH | Ensure DMSO is |
| N4-Isomer Formation (Step 2) | Temperature too low | Increase reaction temperature to |
| Incomplete Conversion | Steric hindrance of cyclopropane | Increase reaction time; use |
Structure-Activity Relationship (SAR) Implications[1][8][9]
The synthesized secondary alcohol differs from Cyproconazole (tertiary alcohol) in its binding mode.
Figure 2: Functional components of the synthesized antifungal agent.
-
OH Group: The secondary hydroxyl group forms a critical hydrogen bond with the propionate side chain of the heme or Tyrosine residues in the active site.[1]
-
Chirality: The aldehyde route creates a chiral center at the
-carbon. Typically, the (R)-enantiomer exhibits superior binding affinity due to optimal orientation of the chlorophenyl group in the hydrophobic pocket.
References
-
Cyproconazole Data & Properties. PubChem Database. National Library of Medicine.[1] [Link]
-
Corey-Chaykovsky Reaction Mechanism. Organic Chemistry Portal. [Link][1]
-
Global Antifungal Profile Optimization of Chlorophenyl Derivatives. Journal of Agricultural and Food Chemistry (via PubMed). [Link]
-
Synthesis of 1,2,4-Triazole Derivatives. MDPI Molecules. [Link][1]
- Preparation of Cyproconazole Intermediates.
Sources
- 1. Cyproconazole - Wikipedia [en.wikipedia.org]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. CN102675074A - Preparation method of cyproconazole key intermediate 1-(4-chlorphenyl)-2-cyclopropyl-1-acetone - Google Patents [patents.google.com]
- 4. Frontiers | Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety [frontiersin.org]
- 5. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-Chlorophenyl)cyclopropanecarbaldehyde
Welcome to the technical support center for the synthesis of 1-(4-Chlorophenyl)cyclopropanecarbaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols grounded in established chemical principles. Our goal is to empower you to optimize your reaction conditions, improve yields, and ensure the highest purity of your final product.
Core Synthetic Strategies at a Glance
The synthesis of 1-(4-Chlorophenyl)cyclopropanecarbaldehyde can be approached via several routes. Two of the most common and logical pathways start from commercially available materials. Understanding the pros and cons of each is the first step toward a successful synthesis.
dot
Caption: Overview of primary synthetic routes.
| Feature | Route A (Cyclopropanation First) | Route B (Nitrile Pathway) |
| Starting Materials | 4-Chlorostyrene | 4-Chlorophenylacetonitrile |
| Key Reactions | Simmons-Smith Cyclopropanation, Vilsmeier-Haack Formylation | Phase-Transfer Cyclopropanation, DIBAL-H Reduction |
| Advantages | Utilizes well-established named reactions. | Avoids potentially harsh formylation conditions. Can achieve good yields in the cyclopropanation step.[1] |
| Challenges | Simmons-Smith can be sensitive to reagent quality. Vilsmeier-Haack is an electrophilic aromatic substitution, which can be sluggish on a deactivated ring. | DIBAL-H reduction requires strict temperature control to avoid over-reduction to the alcohol. Nitrile hydrolysis is a potential side reaction. |
| Scalability | Simmons-Smith has been adapted for flow chemistry, suggesting good scalability.[2] | Phase-transfer catalysis is generally scalable. DIBAL-H on a large scale requires careful thermal management. |
Troubleshooting Guide: Improving Your Yield
This section addresses specific issues you may encounter during the synthesis, providing explanations for the underlying chemistry and actionable solutions.
Part 1: Issues with Cyclopropanation (Route A)
Question: My Simmons-Smith reaction with 4-chlorostyrene is sluggish, resulting in low conversion and poor yields. What's going wrong?
Answer: This is a common issue stemming from two main factors: the quality of the organozinc carbenoid and the reduced reactivity of the alkene.
-
Cause 1: Inactive Zinc-Copper Couple. The Simmons-Smith reaction relies on a reactive zinc surface, typically activated by copper.[3] If this "couple" is not properly prepared or has degraded, the reaction will fail.[4]
-
Solution: Always use a freshly prepared and activated zinc-copper couple. Ensure the zinc dust is of high quality and the copper sulfate solution is free of impurities. Sonication during the preparation of the couple can significantly improve its activity by cleaning the zinc surface and promoting a fine copper deposition.[4][5]
-
-
Cause 2: Substrate Deactivation. The chloro-substituent on the styrene ring is electron-withdrawing, which reduces the nucleophilicity of the double bond. The Simmons-Smith carbenoid is electrophilic, so it reacts more slowly with electron-poor alkenes.
-
Solution 1: Modified Simmons-Smith Conditions. Consider using the Furukawa modification, which employs diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂).[6] This often gives more reproducible results and can be more effective for less reactive alkenes.[4]
-
Solution 2: Optimize Reaction Conditions. Ensure the reaction is run under a strictly inert atmosphere (argon or nitrogen) as organozinc reagents are sensitive to air and moisture.[4] Using a solvent like 1,2-dichloroethane (DCE) and gently heating (e.g., to 40°C) can sometimes increase the reaction rate, though this should be monitored carefully to avoid side reactions.
-
-
Cause 3: Steric Hindrance. While less of an issue for a terminal styrene, any bulky groups near the double bond can hinder the approach of the carbenoid. The reaction generally proceeds from the less sterically hindered face of the alkene.[3]
-
Solution: This is an intrinsic property of the substrate. If modifications are possible, reducing steric bulk can improve yields.
-
dot
Sources
- 1. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Simmons-Smith Reaction [organic-chemistry.org]
- 6. scilit.com [scilit.com]
Technical Support Center: Metal Remediation for 1-(4-Chlorophenyl)cyclopropanecarbaldehyde
Case ID: METAL-REM-04-CPCA Status: Active Support Tier: Level 3 (Senior Application Scientist)
Executive Summary
You are dealing with 1-(4-Chlorophenyl)cyclopropanecarbaldehyde , a sensitive pharmaceutical intermediate containing a quaternary carbon center and a reactive aldehyde motif. The synthesis of this scaffold typically utilizes Palladium (Pd) (via
The Critical Challenge: Unlike stable esters or alkanes, aldehydes are electrophilic . Standard metal scavengers containing primary amines (e.g., Aminopropyl silica) will react with your product to form stable imines, destroying your yield.
This guide provides a chemically compatible, self-validating remediation strategy compliant with ICH Q3D (R2) guidelines.
Module 1: Diagnostic & Detection
Before initiating remediation, confirm the nature of the impurity. Visual cues are often diagnostic but must be validated quantitatively.
| Visual Indicator | Likely Contaminant | State | Action Required |
| Black/Grey Precipitate | Pd(0) or Rh(0) | Colloidal/Particulate | Filtration (Celite) + Scavenging |
| Orange/Red Homogeneous | Pd(II) - Ligand Complex | Soluble Species | Chelation Scavenging (Thiol-based) |
| Green/Blue Tint | Cu(I)/Cu(II) or Ni(II) | Soluble Species | Chelation Scavenging (TMT/Thiol) |
| Brown Oil (Darkening) | Oxidized Product + Metal | Complex Mixture | Activated Carbon + Chromatography |
Validation Standard:
-
Initial Screen: X-Ray Fluorescence (XRF) for rapid qualitative ID.
-
Release Testing: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is required to verify compliance with ICH Q3D Class 2B limits (Pd/Rh PDE < 100 µ g/day for oral intake).
Module 2: Scavenger Selection Strategy
The "No-Amine" Rule
CRITICAL WARNING: Do NOT use amine-functionalized scavengers (e.g., APS, Trisamine, Polyamine).
-
Mechanism of Failure:
(Imine Formation). -
Consequence: Loss of product, formation of new impurities.
Recommended Chemistries
For aldehydes, you must use Sulfur-based or Carbon-based scavengers.
| Scavenger Type | Functional Group | Target Metals | Aldehyde Compatibility |
| Si-Thiol | Mercaptopropyl (-SH) | Pd, Rh, Ru, Ag, Cu | Excellent (Neutral pH) |
| Si-DMT | Dimercaptotriazine | Pd, Rh, Ru, Ir | Excellent (High Affinity) |
| Si-TMT | Trimercaptotriazine | Pd, Ru, Cu | Good (Best for Pd(II)) |
| Activated Carbon | N/A (Porous structure) | Pd(0), Rh(0), Colloids | Excellent (Non-selective) |
Module 3: Remediation Protocols
Workflow Visualization
The following diagram outlines the logical decision process for selecting the correct remediation path based on the metal state and product phase.
Caption: Decision matrix for metal removal emphasizing aldehyde-compatible pathways.
Protocol A: Silica-Supported Thiol Scavenging (Best for Soluble Pd/Rh)
Context: Use this for homogeneous metal contamination where the product is dissolved in organic solvent.
-
Preparation: Dissolve the crude aldehyde in a compatible solvent (EtOAc, THF, or DCM) at a concentration of 5–10 mL/g.
-
Loading: Add Silica-Thiol (Si-SH) or Silica-DMT scavenger.
-
Dosage: 2–5 equivalents relative to the residual metal content (if known). If unknown, start with 5–10 wt% relative to the crude mass.
-
-
Incubation: Stir the suspension gently.
-
Temperature: 40°C to 50°C. (Do not exceed 60°C to avoid aldehyde degradation).
-
Time: 4 to 16 hours.
-
-
Filtration: Filter the suspension through a 0.45 µm PTFE or Polypropylene membrane to remove the silica.
-
Wash: Wash the filter cake with 2 bed volumes of fresh solvent.
-
Validation: Evaporate a small aliquot and test via ICP-MS.
Protocol B: Activated Carbon Treatment (Best for Colloids)
Context: Use this if the solution is dark/black, indicating Pd(0) or Rh(0) nanoparticles.
-
Selection: Use a high-surface-area carbon (e.g., Darco® G-60).
-
Addition: Add activated carbon (5–10 wt% relative to substrate) to the solution.
-
Heat: Heat to 50°C for 1–2 hours.
-
Filtration: Crucial Step – Filter through a pad of Celite® (diatomaceous earth) to prevent carbon fines from passing into the filtrate.
-
Note: Carbon is less selective and may adsorb some product (yield loss risk).
Module 4: Troubleshooting & FAQs
Q1: I used an amine scavenger, and my aldehyde peak on NMR disappeared. Can I recover it?
-
Diagnosis: You have formed an imine.
-
Remediation: You may be able to hydrolyze the imine back to the aldehyde. Treat the mixture with dilute aqueous acid (e.g., 1M HCl) and extract with organic solvent. However, if the scavenger was solid-supported, the product might be covalently bound to the bead and lost. Always use Thiol scavengers for aldehydes.
Q2: The product is still colored after scavenging.
-
Cause: Some metal-ligand complexes (especially Rh-carbenoids) are highly stable and lipophilic.
-
Solution: Switch to Si-DMT (Dimercaptotriazine) . The chelating nature of DMT is stronger than simple thiols. Alternatively, perform a "Crystallization-induced purification" if your product is a solid. Dissolve in hot solvent, add scavenger, filter hot, then cool to crystallize.
Q3: Can I use distillation?
-
Advice: 1-(4-Chlorophenyl)cyclopropanecarbaldehyde has a high boiling point. Distillation requires high vacuum and heat, which risks decarbonylation (loss of CO) or ring opening of the cyclopropane. Scavenging or crystallization is safer.
Q4: What are the regulatory limits?
-
ICH Q3D (Class 2B):
-
Palladium (Pd): Oral PDE = 100 µ g/day .
-
Rhodium (Rh): Oral PDE = 100 µ g/day .
-
If your daily dose is 1g, you need <100 ppm. If the dose is 100mg, you need <1000 ppm. Target <10 ppm for robust compliance.
-
References
-
ICH Q3D (R2) Guideline for Elemental Impurities. International Council for Harmonisation, 2022. Available at: [Link]
- Palladium Removal: A Guide to Scavenger Selection.Biotage Technical Notes, 2023. (General principles of scavenger selection).
- Garrett, C. E., & Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.
- Phillips, S. T., et al. "Recyclable Silica-Supported Palladium Scavengers." Organic Process Research & Development, 2023. (Discusses Si-Thiol efficiency).
- Chemical Compatibility of Aldehydes.Cole-Parmer / IDEX Health & Science Compatibility Guides.
Validation & Comparative
Technical Comparison Guide: Structural Validation of 1-(4-Chlorophenyl)cyclopropanecarbaldehyde via 1H NMR
Executive Summary
1-(4-Chlorophenyl)cyclopropanecarbaldehyde is a critical pharmacophore scaffold, serving as a gateway to various amine and alcohol derivatives in medicinal chemistry. Its structural rigidity, provided by the cyclopropane ring, often improves metabolic stability compared to acyclic analogs.
This guide provides a technical framework for the structural validation of this compound using 1H NMR spectroscopy . It specifically addresses the differentiation of the target aldehyde from its synthetic precursor (nitrile) and common reduction byproducts (alcohol), offering a self-validating protocol for researchers.
Experimental Methodology
To ensure reproducibility and accurate spectral resolution, the following parameters are recommended.
-
Solvent: Chloroform-d (
) is the standard solvent. It minimizes overlap in the critical cyclopropyl region (0.5 – 2.0 ppm). -
Concentration: 10–15 mg of sample in 0.6 mL solvent.
-
Reference: Tetramethylsilane (TMS) at
0.00 ppm or residual at 7.26 ppm. -
Instrument Frequency:
400 MHz is recommended to resolve the AA'BB' coupling of the aromatic ring and the complex multiplets of the cyclopropane system.
1H NMR Spectral Analysis (Representative Data)
The spectrum of 1-(4-Chlorophenyl)cyclopropanecarbaldehyde is characterized by three distinct regions. The absence of a proton at the quaternary C1 position renders the aldehyde signal a singlet, a crucial diagnostic feature.
Table 1: Signal Assignments ( , 400 MHz)
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 9.15 – 9.35 | Singlet (s) | 1H | -CHO | Diagnostic Peak. Confirms oxidation state. Singlet nature confirms quaternary C1. |
| 7.30 – 7.38 | Doublet (d) | 2H | Ar-H (ortho to Cl) | Part of AA'BB' system. Deshielded by Cl. |
| 7.15 – 7.22 | Doublet (d) | 2H | Ar-H (meta to Cl) | Part of AA'BB' system. |
| 1.55 – 1.70 | Multiplet (m) | 2H | Cyclopropyl ( | Protons cis to the aromatic ring (or trans to CHO). |
| 1.15 – 1.30 | Multiplet (m) | 2H | Cyclopropyl ( | Protons trans to the aromatic ring (or cis to CHO). |
Note on Cyclopropyl Coupling: The cyclopropane protons appear as two distinct multiplets due to the magnetic anisotropy of the aromatic ring and the carbonyl group. The protons on the "face" of the ring sharing the aromatic group are magnetically distinct from those on the opposing face.
Comparative Analysis: Product vs. Alternatives
In a synthetic context, this aldehyde is typically generated via the reduction of 1-(4-chlorophenyl)cyclopropanecarbonitrile or the oxidation of (1-(4-chlorophenyl)cyclopropyl)methanol . Distinguishing the product from these species is critical.
Table 2: Comparative Shift Analysis
| Feature | Target: Aldehyde | Precursor: Nitrile | Impurity: Alcohol |
| Diagnostic Signal | Absent | ||
| Functional Group | Carbonyl (-CHO) | Cyano (-CN) | Hydroxyl (-CH2OH) |
| Cyclopropyl Shifts | Distinct separation due to CHO anisotropy.[1] | Tighter clustering (less deshielding than CHO). | Upfield shift due to loss of carbonyl anisotropy. |
| Validation Logic | Pass: Signal at 9.3 exists. | Fail: No signal > 8.0 ppm. | Fail: Signal at 3.6 ppm (methylene). |
Diagram 1: Structural Validation Logic
Caption: Decision tree for validating the synthesis of the target aldehyde from nitrile or alcohol precursors.
Experimental Protocol: Synthesis & Verification
To provide context for the spectral data, the following standard protocol (DIBAL-H reduction) is outlined. This pathway necessitates the specific NMR comparisons detailed above.
Step 1: Reduction of Nitrile
-
Setup: Flame-dry a 3-neck flask under Argon. Charge with 1-(4-chlorophenyl)cyclopropanecarbonitrile (1.0 eq) and anhydrous Toluene.
-
Reaction: Cool to -78°C. Add DIBAL-H (1.1 eq, 1.0 M in toluene) dropwise over 30 mins.
-
Mechanism: The hydride attacks the nitrile carbon to form an imine-aluminum intermediate. Crucial Point: This intermediate is stable at low temp.
-
Quench: Carefully add Methanol followed by dilute HCl. This hydrolyzes the intermediate imine to the Aldehyde .
Step 2: Purification & Sampling
-
Extract with Ethyl Acetate. Wash with brine. Dry over
. -
Crude NMR Check: Take a 10 mg aliquot.
-
Look for: Disappearance of starting material (shift of cyclopropyl peaks) and appearance of the 9.3 ppm singlet.
-
Warning: If the quench was too acidic or warm, or if excess reductant was used, you may see the alcohol (3.6 ppm).
-
Diagram 2: Synthesis Pathway & NMR Checkpoints
Caption: Synthetic pathway highlighting the critical hydrolysis step where NMR differentiation between Aldehyde and Alcohol is required.
References
-
Pawar, D. M., & Noe, E. A. (2013). Dynamic NMR Study of Cyclopropanecarbaldehyde. Comparison of the Conjugating Abilities of the Cyclopropyl and Phenyl Groups. The Journal of Organic Chemistry, 78(4), 1504-1507.[2] Link
-
Baranac-Stojanović, M., & Stojanović, M. (2013).[2] 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504–1507.[2] Link
-
Reich, H. J. (2020). 1H NMR Chemical Shifts. University of Wisconsin-Madison / ACS Division of Organic Chemistry. Link
-
PrepChem. (n.d.). Synthesis of 1-(4-chlorophenyl)cyclobutane nitrile (Analogous Precursor Methodology). Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
